7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It is known to be a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another method involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound is related to the [1,2,4]triazolo[1,5-a]pyrimidine class . The structure of these compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 185–187 °C . Another compound had a melting point of 228-229°C .Scientific Research Applications
- Results indicate that several of these compounds exhibit potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also show moderate activity against HepG-2 (liver cancer) cells .
- Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antimalarial properties. These compounds may serve as reactants for the synthesis of other molecules with potential antimalarial activity .
- Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been designed and evaluated as antimicrobial agents in agriculture. These compounds may contribute to combating microbial infections in crops .
- The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise in medicinal chemistry. Clinical trials and marketed drugs, such as Trapidil, Essramycin, and others, highlight its potential with various functional groups .
- Some of the synthesized compounds exhibit enzymatic inhibitory activity against CDK2/cyclin A2. For instance, compound 14 displayed significant inhibition with an IC50 value of 0.057 μM, outperforming sorafenib (0.184 μM) .
- In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to assess pharmacokinetic properties. These studies help predict structure requirements for antitumor activity .
CDK2 Inhibition for Cancer Treatment
Antimalarial Activity
Antimicrobial Agents in Agriculture
Medicinal Chemistry
Enzymatic Inhibitory Activity
Structure-Activity Relationship Studies
Mechanism of Action
properties
IUPAC Name |
7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-3-2-4-9(19)5-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQRZKUBZREQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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